molecular formula C10H6N2O4 B11884600 8-Hydroxy-5-nitroquinoline-7-carbaldehyde CAS No. 13785-22-3

8-Hydroxy-5-nitroquinoline-7-carbaldehyde

Cat. No.: B11884600
CAS No.: 13785-22-3
M. Wt: 218.17 g/mol
InChI Key: OLCXITKGPJWVLU-UHFFFAOYSA-N
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Description

8-Hydroxy-5-nitroquinoline-7-carbaldehyde is a chemical compound with the molecular formula C10H6N2O4. It is known for its antimicrobial, anti-inflammatory, and anticancer properties . This compound is part of the quinoline family, which is characterized by a heterocyclic aromatic structure.

Preparation Methods

The synthesis of 8-Hydroxy-5-nitroquinoline-7-carbaldehyde typically involves a two-stage process. The first stage is the nitrosation of 8-hydroxyquinoline, followed by the oxidation of the nitroso derivative using nitric acid . The reaction conditions, such as the concentration of nitric acid, temperature, and reaction time, are optimized to achieve the desired product. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.

Chemical Reactions Analysis

8-Hydroxy-5-nitroquinoline-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, often using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl and nitro groups can participate in substitution reactions, where they are replaced by other functional groups.

Common reagents used in these reactions include nitric acid for oxidation and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Hydroxy-5-nitroquinoline-7-carbaldehyde has a wide range of scientific research applications:

Comparison with Similar Compounds

8-Hydroxy-5-nitroquinoline-7-carbaldehyde can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

CAS No.

13785-22-3

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

IUPAC Name

8-hydroxy-5-nitroquinoline-7-carbaldehyde

InChI

InChI=1S/C10H6N2O4/c13-5-6-4-8(12(15)16)7-2-1-3-11-9(7)10(6)14/h1-5,14H

InChI Key

OLCXITKGPJWVLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)C=O)[N+](=O)[O-]

Origin of Product

United States

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